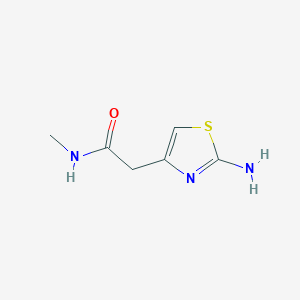

2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide

説明

Synthesis Analysis

The synthesis of compounds similar to “2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide” has been reported. For instance, the synthesis of a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles was achieved by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another example involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .科学的研究の応用

Antibacterial Applications

2-Aminothiazole derivatives have been utilized as starting materials for synthesizing compounds with antibacterial properties. They show promising therapeutic roles against multidrug-resistant strains. For instance, certain synthesized compounds have demonstrated significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values indicating their effectiveness .

Antifungal Applications

These compounds also exhibit antifungal activities. In comparative studies, some 2-aminothiazole derivatives have shown greater zones of inhibition against fungi like Candida glabrata and Candida albicans than the reference drug nystatin, suggesting their potential as antifungal agents .

Anti-HIV Applications

The structural versatility of 2-aminothiazole allows for the development of analogues with anti-HIV properties. The ability to dock with target enzymes crucial for the HIV lifecycle makes these compounds valuable in the search for new treatments against HIV infection .

Antioxidant Properties

2-Aminothiazole-based compounds are associated with antioxidant activities. Their ability to scavenge free radicals makes them candidates for research into treatments for diseases caused by oxidative stress .

Antitumor and Cytotoxic Activities

The 2-aminothiazole scaffold has emerged as a promising structure in anticancer drug discovery. Various analogues have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .

Anti-inflammatory and Analgesic Applications

Due to their chemical structure, 2-aminothiazole derivatives can act as anti-inflammatory and analgesic agents. This makes them useful in the development of new medications for treating pain and inflammation .

Neuroprotective Effects

Thiazole derivatives have been found to play a role in the synthesis of neurotransmitters like acetylcholine, which is crucial for the normal functioning of the nervous system. This indicates potential applications in neuroprotection and the treatment of neurological disorders .

Antihypertensive Activity

Some thiazole derivatives have been reported to exhibit antihypertensive activity. This suggests that they could be used in the development of new drugs to manage high blood pressure .

将来の方向性

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, future research could focus on the development of new 2-aminothiazole derivatives with potential therapeutic applications .

作用機序

Target of Action

The primary target of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is Biotin Carboxylase , an enzyme found in Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the cell.

Biochemical Pathways

The inhibition of Biotin Carboxylase by 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide could affect several biochemical pathways. Primarily, it may disrupt the fatty acid synthesis pathway, leading to a decrease in the production of fatty acids. Additionally, it could impact the energy production within the cell, as Biotin Carboxylase is involved in the carboxylation of acetyl-CoA, a key step in the citric acid cycle .

Result of Action

The molecular and cellular effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide’s action would largely depend on its interaction with Biotin Carboxylase. By inhibiting this enzyme, the compound could potentially disrupt fatty acid synthesis and energy production within the cell . This could lead to a variety of downstream effects, including changes in cell growth and proliferation.

特性

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-8-5(10)2-4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAODOJFVLUMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

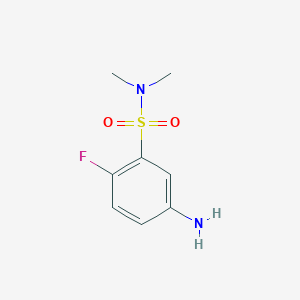

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519416.png)

![{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1519420.png)

![4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519421.png)

![2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B1519422.png)

![[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine](/img/structure/B1519426.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1519430.png)

![3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1519434.png)